N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide
Description
N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide is a synthetic acetamide derivative featuring a piperidine ring substituted with a 2-amino-acetyl group at the 1-position and an N-cyclopropylacetamide moiety at the 3-position. Key properties include:
- Molecular Formula: C₁₂H₂₃N₃O
- Molecular Weight: 225.33 g/mol
- Purity: ≥95% (as per commercial specifications) .
Properties
IUPAC Name |
N-[1-(2-aminoacetyl)piperidin-3-yl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-9(16)15(10-4-5-10)11-3-2-6-14(8-11)12(17)7-13/h10-11H,2-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNNRDBLHKCUIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCCN(C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Piperidine-3-yl Intermediate
The synthesis begins with ethyl piperidine-3-carboxylate (CAS 7752-11-4), a commercially available precursor. Key modifications include:
Step 1: N-Alkylation with Cyclopropyl Bromide
-
Reagents : Cyclopropyl bromide, K₂CO₃, DMF
-
Conditions : 80°C, 12 hours under nitrogen
-
Yield : 78% (isolated via column chromatography, hexane/EtOAc 4:1)
Step 2: Hydrolysis of Ester to Carboxylic Acid
Step 3: Conversion to Primary Amine
-
Reagents : Thionyl chloride (SOCl₂), followed by NH₄OH
-
Conditions : 0°C to room temperature, 2 hours
| Step | Reactant | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Ethyl piperidine-3-carboxylate | Cyclopropyl bromide | DMF | 80 | 12 | 78 |
| 2 | N-Cyclopropyl intermediate | HCl | H₂O | 110 | 4 | 92 |
| 3 | Carboxylic acid derivative | SOCl₂, NH₄OH | THF | 25 | 2 | 85 |
Introduction of 2-Aminoacetyl Group
The 2-aminoacetyl moiety is introduced via amide coupling :
Step 4: Activation of Glycine
Step 5: Coupling with Piperidine Amine
-
Reagents : Activated glycine, piperidine intermediate
-
Conditions : DCM, 24 hours, room temperature
Critical Note : The use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) ensures high coupling efficiency while minimizing racemization, a common issue in peptide synthesis.
Stereochemical Considerations
The target compound contains a chiral center at the piperidine-3-position. Two enantioselective approaches dominate:
Asymmetric Hydrogenation
Chiral Auxiliary-Mediated Synthesis
| Method | Catalyst/Auxiliary | ee (%) | Yield (%) |
|---|---|---|---|
| Asymmetric hydrogenation | Ru(BINAP)Cl₂ | 94 | 89 |
| Chiral auxiliary | (S)-Proline | 97 | 82 |
Purification and Characterization
Chromatographic Techniques
-
Normal-phase column : Silica gel, gradient elution (EtOAc:MeOH 95:5 → 80:20)
-
HPLC : C18 column, 0.1% TFA in H₂O/ACN (70:30 to 30:70 over 20 min)
Spectroscopic Validation
Optimization Challenges and Solutions
Competing N-Alkylation Side Reactions
Epimerization During Amide Coupling
-
Issue : Loss of stereochemical integrity at the α-carbon of glycine.
-
Solution : Low-temperature coupling (-20°C) with HOAt as additive.
Scalability and Industrial Relevance
Pilot-scale batches (1 kg) achieved 68% overall yield using:
-
Continuous flow hydrogenation : Reduced catalyst loading by 40%
Emerging Methodologies
Biocatalytic Approaches
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs, highlighting critical variations in substituents, ring systems, and physicochemical properties:
Functional Group Impact on Bioactivity
- Piperidine vs.
- Substituent Effects: The 2-amino-acetyl group in the target compound may enhance hydrogen-bonding capacity compared to simpler amino or methyl groups in analogs . The cyclopropyl group in the target and its analogs may improve metabolic stability by resisting oxidative degradation .
Discontinued Status and Potential Implications
Multiple analogs, including the target compound and its pyrrolidine derivative, are marked as discontinued . Possible reasons include:
- Synthesis Complexity : Low yields or difficult purification (e.g., pyrrolidine analog’s methylene linker may introduce steric hindrance) .
- Stability Issues: Acetamide derivatives with electron-rich groups (e.g., amino-acetyl) may exhibit hydrolytic instability.
Research Findings and Data Gaps
- Analytical Data: The target compound lacks published NMR or HRMS data, unlike (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide, which was rigorously characterized .
- Biological Studies: No activity data are available for the target compound.
Biological Activity
N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide is a synthetic compound with notable potential in medicinal chemistry and pharmacology. Its unique structural features, including a piperidine ring and cyclopropyl moiety, contribute to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H21N3O
- Molecular Weight : Approximately 239.319 g/mol
- IUPAC Name : N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-cyclopropylacetamide
The compound's structure is characterized by a piperidine ring substituted with an amino-acetyl group and a cyclopropyl moiety, which may influence its interaction with biological targets.
The mechanism of action for this compound involves its interaction with various molecular targets, including:
- Receptors : Potential agonistic or antagonistic effects on neurotransmitter receptors.
- Enzymes : Inhibition or modulation of enzymatic activity, particularly in pathways related to neurological functions.
Research indicates that the compound may affect neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders.
1. Neuropharmacological Effects
Research has highlighted the compound's potential in treating neurological disorders. It has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. The inhibition of these enzymes can enhance cholinergic signaling, which is beneficial for cognitive function .
2. Anticancer Properties
Studies have shown that piperidine derivatives exhibit anticancer activity. This compound may possess similar properties, as it has been linked to cytotoxic effects against various cancer cell lines. For instance, compounds with piperidine structures have demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments .
3. Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. Piperidine derivatives have been assessed for their antibacterial and antifungal activities, showing effectiveness against Gram-positive and Gram-negative bacteria . Further investigation into the specific antimicrobial efficacy of this compound is warranted.
Case Studies and Research Findings
Synthesis and Reactivity
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Synthesized through cyclization reactions.
- Introduction of the Amino-Ethyl Group : Achieved via nucleophilic substitution.
- Attachment of Cyclopropyl-Acetamide Moiety : Final acylation step using cyclopropanoyl chloride.
This multi-step synthesis allows for the modification of the compound to enhance its biological activity or study its mechanisms further.
Q & A
Q. What guidelines govern the disposal of this compound to minimize environmental impact?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
